Butamirate, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

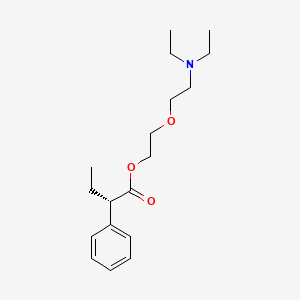

Butamirate, (S)-, also known as brospamin, is a centrally acting cough suppressant. It is chemically classified as a 2-(2-diethylaminoethoxy)ethyl ester of 2-phenylbutanoate. This compound is widely used in Europe and Mexico for the symptomatic treatment of non-productive (dry) cough. It is available in various forms, including lozenges, syrup, tablets, dragées, or pastilles as the citrate salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butamirate, (S)-, involves the esterification of 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of Butamirate, (S)-, follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and potency .

Chemical Reactions Analysis

Types of Reactions

Butamirate, (S)-, primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of the ester bond yields 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol. Oxidation reactions can lead to the formation of various metabolites, depending on the conditions and reagents used .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.

Oxidation: Various oxidized metabolites, including carboxylic acids and alcohols

Scientific Research Applications

Therapeutic Applications

Antitussive Agent

Butamirate is widely used as a non-opioid cough suppressant for treating dry coughs. Unlike traditional opioid-based cough medications, butamirate operates through a central mechanism that does not involve opioid receptors. It is effective in alleviating cough reflex sensitivity and is often preferred for patients who may be sensitive to opioids or require non-sedative alternatives .

Anti-tumor Effects

Recent studies have highlighted the potential of butamirate in oncology. Research indicates that butamirate exhibits anti-tumor effects in glioblastoma cell lines, specifically inhibiting cell growth and migration. It has been shown to suppress the activation of key signaling pathways involved in tumor progression, such as STAT3 and ERK, making it a candidate for further investigation as a therapeutic agent in cancer treatment .

Analytical Methods

The determination of butamirate concentrations in pharmaceutical formulations has been addressed through various analytical techniques:

Case Studies and Clinical Trials

Several clinical studies have been conducted to evaluate the effectiveness of butamirate:

- A randomized controlled trial compared the efficacy of butamirate against dextromethorphan and placebo in managing cough induced by capsaicin inhalation. The results demonstrated significant attenuation of cough reflex sensitivity with both active treatments compared to placebo .

- Observational studies have also explored the real-world effectiveness of butamirate in managing chronic cough associated with respiratory disorders, underscoring its role as a frontline therapy in non-productive cough scenarios .

Mechanism of Action

The exact mechanism of action of Butamirate, (S)-, is not fully understood. it is believed to act centrally by binding to the cough center in the medulla oblongata, thereby suppressing the cough reflex. It also exhibits non-specific anticholinergic and bronchospasmolytic effects, which help in reducing airway resistance and improving respiratory function .

Comparison with Similar Compounds

Butamirate, (S)-, is chemically related to other antitussive agents such as oxeladin and pentoxyverine. These compounds share a similar ester structure but differ in their side chains:

Oxeladin: Contains an additional ethyl group in its carboxylic acid.

Pentoxyverine: Has both ethyl groups of oxeladin replaced by one cyclopentyl group.

Uniqueness

Butamirate, (S)-, is unique due to its high binding affinity to the dextromethorphan-binding site in the brain, which is not observed in other related compounds. This unique binding property contributes to its potent antitussive effects .

Similar Compounds

- Oxeladin

- Pentoxyverine

- Dextromethorphan

- Codeine

- Pholcodine

Properties

CAS No. |

133961-94-1 |

|---|---|

Molecular Formula |

C18H29NO3 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |

InChI |

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |

InChI Key |

DDVUMDPCZWBYRA-KRWDZBQOSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.